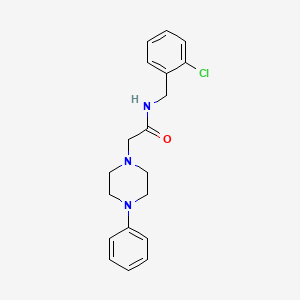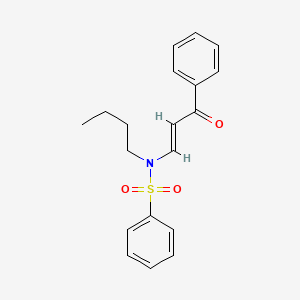
N-(2,4-dichlorophenyl)-N'-(3-methoxypropyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-N'-(3-methoxypropyl)thiourea, commonly known as DCMU, is a herbicide that is widely used in agricultural practices. It was first synthesized in 1956 and has since been extensively studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
DCMU acts as an inhibitor of photosystem II in plants. It binds to the D1 protein of photosystem II and blocks the transfer of electrons from water to plastoquinone, thereby inhibiting the electron transport chain and photosynthesis. This leads to a decrease in the production of ATP and NADPH, which are essential for plant growth and development.
Biochemical and Physiological Effects:
DCMU has been shown to have numerous biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll and carotenoids, which are essential pigments for photosynthesis. It also disrupts the balance of reactive oxygen species in plants, leading to oxidative stress and damage to cellular components. DCMU has been shown to inhibit the growth and development of plants, leading to stunted growth and reduced crop yields.
Advantages and Limitations for Lab Experiments
DCMU is a widely used herbicide that is readily available and easy to use in laboratory experiments. It has a well-established mechanism of action and is a valuable tool for studying photosynthesis and the electron transport chain in plants. However, DCMU has some limitations in laboratory experiments. It is highly toxic and can be hazardous to handle, requiring careful handling and disposal. Additionally, DCMU can have non-specific effects on cellular processes, making it difficult to interpret experimental results.
Future Directions
There are numerous future directions for research on DCMU. One area of interest is the development of new herbicides and pesticides based on the structure of DCMU. Another area of interest is the investigation of the effects of DCMU on non-photosynthetic organisms, such as bacteria and fungi. Additionally, there is a need for further research on the biochemical and physiological effects of DCMU on plants, particularly in the context of environmental stress and climate change. Finally, there is a need for further investigation into the potential use of DCMU as a tool for crop improvement and agricultural sustainability.
Conclusion:
In conclusion, DCMU is a widely used herbicide that has numerous scientific research applications. It is a valuable tool for studying photosynthesis and the electron transport chain in plants and has been extensively studied for its mechanism of action and biochemical and physiological effects. While DCMU has some limitations in laboratory experiments, it remains an important tool for scientific research, and there are numerous future directions for research on this compound.
Synthesis Methods
DCMU can be synthesized through a two-step process. The first step involves the reaction between 2,4-dichlorophenyl isocyanate and 3-methoxypropylamine to form N-(2,4-dichlorophenyl)-N'-(3-methoxypropyl)urea. The second step involves the reaction of N-(2,4-dichlorophenyl)-N'-(3-methoxypropyl)urea with thiourea to form DCMU.
Scientific Research Applications
DCMU is widely used in scientific research to study photosynthesis and the electron transport chain in plants. It is also used to investigate the mechanism of action of various herbicides and pesticides. DCMU has been used in numerous studies to understand the role of photosystem II in photosynthesis and to investigate the effect of environmental stress on plant growth and development.
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-methoxypropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2OS/c1-16-6-2-5-14-11(17)15-10-4-3-8(12)7-9(10)13/h3-4,7H,2,5-6H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPUYKMALOOPQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(3,5-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5017597.png)
![5-(4-chlorophenyl)-2-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5017598.png)

![ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5017608.png)
![2-cyano-N-cyclohexyl-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5017611.png)
![ethyl 2-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5017635.png)
![3-(2,4-dimethylphenyl)-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017641.png)


![5-[4-(1-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5017656.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5017661.png)
![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5017669.png)